molecular formula C15H22N6O2 B2746352 3,9-dimethyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-di one CAS No. 898410-14-5

3,9-dimethyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-di one

Cat. No.: B2746352
CAS No.: 898410-14-5
M. Wt: 318.381
InChI Key: BAUHWERQHAJUDL-UHFFFAOYSA-N
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Description

3,9-dimethyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-di one is a useful research compound. Its molecular formula is C15H22N6O2 and its molecular weight is 318.381. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Psychotropic Potential of Purine Derivatives

Studies have identified purine-2,6-dione derivatives as potent ligands for serotonin (5-HT) receptors, displaying antidepressant and anxiolytic properties. For example, certain 8-aminoalkyl derivatives of purine-2,6-dione have shown promise as potential psychotropic drugs through their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These findings suggest a route for designing new ligands with psychotropic activity by modifying the purine core structure (Chłoń-Rzepa et al., 2013).

Anticancer and Antimicrobial Properties

Some triazino and triazolo[4,3-e]purine derivatives have demonstrated significant in vitro anticancer and antimicrobial activities. This highlights the potential of purine derivatives in developing new therapeutic agents with improved efficacy against various cancers and microbial infections (Ashour et al., 2012).

Chemical Synthesis Applications

Novel Synthetic Routes

Research has focused on novel multicomponent synthesis techniques for purine derivatives, showcasing the versatility of these compounds in chemical synthesis. For instance, efficient methods have been developed for synthesizing pyridine-pyrimidines and their bis-derivatives using purine as a core structure, underscoring the compound's utility in creating complex molecules for various applications (Rahmani et al., 2018).

Structural Analysis and Coordination Chemistry

The structural analysis of purine derivatives has provided valuable insights into their coordination chemistry, especially regarding divalent metal aquacomplexes. This research contributes to understanding the interactions and binding mechanisms at the molecular level, which is crucial for designing metal-organic frameworks and catalysts (Maldonado et al., 2009).

Properties

IUPAC Name

3,9-dimethyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-5-7-19-13(22)11-12(18(4)15(19)23)16-14-20(11)9-10(3)17-21(14)8-6-2/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUHWERQHAJUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(=NN3CCC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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